N-[(1-methylpyrrol-2-yl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Description
(1-methyl-1H-pyrrol-2-yl)methylamine hydrochloride is a chemical compound that features a pyrrole ring and a pyridine ring connected through a methylamine bridge
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-15-8-2-3-12(15)10-14-9-11-4-6-13-7-5-11;/h2-8,14H,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVQNRDDMILRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrrol-2-yl)methylamine hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Connecting the Rings: The pyrrole and pyridine rings are connected via a methylamine bridge. This can be achieved through a Mannich reaction, where formaldehyde, a secondary amine, and the pyrrole and pyridine precursors react to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-pyrrol-2-yl)methylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: N-oxides of the pyrrole and pyridine rings.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
(1-methyl-1H-pyrrol-2-yl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrrol-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simple aromatic heterocycle with a nitrogen atom.
Pyrrole: Another aromatic heterocycle with a nitrogen atom.
N-methylpyrrole: A methylated derivative of pyrrole.
Uniqueness
(1-methyl-1H-pyrrol-2-yl)methylamine hydrochloride is unique due to its dual aromatic heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from simpler heterocycles like pyridine and pyrrole.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
